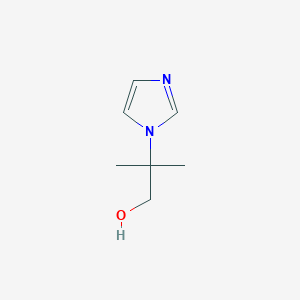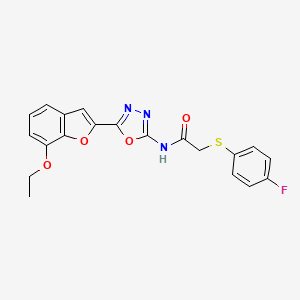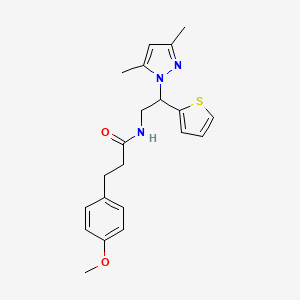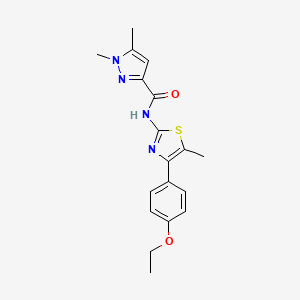![molecular formula C19H14Cl2N2O3 B2598669 3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate CAS No. 866042-04-8](/img/structure/B2598669.png)
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound features a cyano group, a dichlorobenzyl group, and an acetate ester, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with ethyl bromoacetate and amines to form the intermediate compounds . The final step involves the esterification of the intermediate with phenyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like ethyl ether or acetone can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides for substitution reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions vary but can include amines, alcohols, and other substituted aromatic compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities
Industry: Utilized in the production of fine chemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dichlorobenzyl group can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
3,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds.
2,4-Dichlorobenzonitrile: An intermediate in the production of herbicides and pesticides.
Uniqueness
3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
[3-[(E)-2-cyano-3-[(2,4-dichlorophenyl)methylamino]-3-oxoprop-1-enyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-12(24)26-17-4-2-3-13(8-17)7-15(10-22)19(25)23-11-14-5-6-16(20)9-18(14)21/h2-9H,11H2,1H3,(H,23,25)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWJZMNOEBJCDX-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C(C#N)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2598587.png)
![2-(4-Methoxyphenyl)sulfanyl-~{n}-(2-Methyl-5,6-Dihydro-4~{h}-Cyclopenta[c]pyrazol-3-Yl)ethanamide](/img/structure/B2598588.png)


![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)
![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2598596.png)
![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2598598.png)


![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2598604.png)
![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]but-2-enamide](/img/structure/B2598605.png)
![2-Chloro-1-[4-(thiophene-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B2598608.png)
